Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br
Description
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is a specialized linker-payload conjugate used in the synthesis of antibody-drug conjugates (ADCs), such as ZW251, which targets glypican-3 (GPC3) in cancer therapy . Its structure includes a bromine (Br) substituent and a phosphate group, which enhance stability and facilitate covalent binding to antibodies via maleimide-thiol chemistry. This compound is designed to deliver glucocorticoid receptor (GR) agonist payloads selectively to tumor cells, minimizing systemic toxicity compared to traditional glucocorticoids like dexamethasone .
Properties
Molecular Formula |
C43H49BrF2N3O12P |
|---|---|
Molecular Weight |
948.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H49BrF2N3O12P/c1-22(47-36(53)20-44)37(54)48-23(2)38(55)49-27-7-5-6-25(15-27)14-24-8-10-26(11-9-24)39-60-35-18-29-30-17-32(45)31-16-28(50)12-13-40(31,3)42(30,46)33(51)19-41(29,4)43(35,61-39)34(52)21-59-62(56,57)58/h5-13,15-16,22-23,29-30,32-33,35,39,51H,14,17-21H2,1-4H3,(H,47,53)(H,48,54)(H,49,55)(H2,56,57,58)/t22-,23-,29-,30-,32-,33-,35+,39+,40-,41-,42-,43+/m0/s1 |
InChI Key |
LTEKXXMNHUVHKP-XXDIGLPESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)F)C)F)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves multiple steps, including the preparation of the drug-linker conjugate. The compound is synthesized by reacting specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents like DMSO and specific catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The compound is stored at -20°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like DMSO, catalysts, and specific acids or bases to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically intermediates used in further synthesis steps or the final drug-linker conjugate used in ADCs .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and drug development.
Biology: Employed in the study of glucocorticoid receptor pathways and their effects on cellular processes.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Utilized in the large-scale production of ADCs for pharmaceutical applications
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation of specific signaling pathways. This binding induces a conformational change in the receptor, triggering downstream effects that modulate gene expression and cellular responses. The molecular targets include various proteins and enzymes involved in inflammation and immune response .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Molecular Properties of Select GR Agonists

*Molecular weight estimated based on analogous compound Ala-Ala-Mal phosphate ().
- Ala-Ala-Br phosphate distinguishes itself with a bromine atom and phosphate group, enabling ADC integration and targeted delivery. In contrast, dexamethasone relies on fluorine and hydroxyl groups for broad GR activation, leading to systemic side effects like elevated intraocular pressure .
- Mapracorat , a partial GR agonist, minimizes transactivation effects (linked to adverse outcomes) while retaining anti-inflammatory efficacy, making it suitable for ocular use .
- Dex-mesylate and SEGRA 1217 are covalent binders that selectively target GR cysteine residues, enhancing receptor specificity .
Pharmacological Profiles
Table 2: Binding and Efficacy Profiles
- Ala-Ala-Br phosphate is hypothesized to favor transrepression (anti-inflammatory pathways) over transactivation (side effect pathways) due to its ADC design, which limits systemic exposure .
- Dexamethasone exhibits potent transactivation, contributing to adverse effects like hyperglycemia and osteoporosis .
- Mapracorat and SEGRA 1217 demonstrate reduced transactivation, aligning with safer profiles in preclinical models .
Preclinical and Clinical Performance
- Efficacy in Targeted Delivery: In ZW251, Ala-Ala-Br phosphate’s ADC format improves tumor-specific GR activation, reducing off-target effects observed with non-targeted agonists like dexamethasone .
- Safety : Mapracorat shows 50% lower intraocular pressure elevation compared to dexamethasone in rabbit models, highlighting its improved safety .
- Stability : Analogous compounds (e.g., Ala-Ala-Mal phosphate) exhibit high solubility in DMSO (100 mg/mL) and stability at -20°C, critical for ADC manufacturing .
Challenges and Innovations
- Selectivity : SEGRAs like 1217 and mapracorat face challenges in completely dissociating transactivation from transrepression, as some transactivation is necessary for therapeutic benefits .
- ADC Integration : Ala-Ala-Br phosphate’s bromine substituent may enhance payload stability but requires rigorous toxicity profiling to ensure linker cleavage specificity .
Q & A
Q. What is the synthetic pathway for conjugating Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br to antibodies in ADC development?
The compound is synthesized as a linker-payload conjugate for Antibody-Drug Conjugates (ADCs), such as ZW251, which targets GPC3. The process involves:
- Chemical Activation : Phosphate groups in the compound enable covalent bonding with antibody lysine or cysteine residues.
- Linker Design : The Ala-Ala-Br linker is engineered for controlled payload release via enzymatic cleavage (e.g., lysosomal proteases) .
- Quality Control : Conjugation efficiency is validated using HPLC and LC/MS to ensure a drug-to-antibody ratio (DAR) of 2–4 .
Q. How is the glucocorticoid receptor binding affinity of this compound measured in vitro?
- Competitive Binding Assays : Use radiolabeled dexamethasone or fluorescent probes to quantify displacement in receptor-binding experiments.
- GR Isoform Specificity : Differentiate between GRα (active) and GRβ (dominant-negative) isoforms using transfected cell lines expressing individual isoforms .
- Controls : Include serum-free conditions to avoid interference from serum proteins that may sequester the compound .
Advanced Research Questions
Q. What in vivo models are suitable for evaluating the tissue-specific efficacy and toxicity of ADCs containing this compound?
- Xenograft Models : Use GPC3-positive hepatocellular carcinoma (HCC) models to assess tumor suppression and off-target effects.
- Pharmacokinetic Profiling : Measure payload release kinetics in plasma and tissues using mass spectrometry.
- Toxicity Markers : Monitor adrenal suppression and immune cell depletion, common side effects of glucocorticoid-based ADCs .
Q. How does the Ala-Ala-Br linker influence payload release kinetics compared to other linkers (e.g., Val-Cit-PAB)?
- Enzymatic Stability : The Ala-Ala sequence is selectively cleaved by cathepsin B, reducing premature release in circulation compared to Val-Cit linkers.
- Br (Bromine) Modification : Enhances linker hydrophobicity, improving membrane permeability and intracellular delivery .
- Comparative Studies : Use fluorescent reporters in lysosomal extracts to quantify cleavage rates .
Q. What structural modifications can optimize the therapeutic index of this compound in ADCs?
- Payload Optimization : Replace the phosphate group with a sulfonate to enhance solubility without compromising receptor binding.
- Linker Alternatives : Test Gly-Gly-Phe-Gly or mal-PEG4-VA sequences for improved stability in acidic tumor microenvironments.
- In Silico Modeling : Perform molecular docking simulations to predict interactions with the glucocorticoid receptor ligand-binding domain (LBD) .
Methodological Guidance
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- NMR Spectroscopy : Confirm the presence of phosphate and bromine groups (e.g., ³¹P NMR for phosphate; ¹H/¹³C NMR for Ala-Ala-Br) .
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect degradation products (e.g., free glucocorticoid or linker fragments) .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify instability hotspots .
Q. How can researchers resolve contradictions in GR activation data across cell types?
- Cell-Specific Factors : Account for variations in GR isoform expression (e.g., GRβ overexpression in inflammatory cells reduces agonist efficacy).
- Transcriptomic Profiling : Use RNA-seq to identify co-activators (e.g., SRC-1) or repressors (e.g., HDACs) that modulate receptor activity .
- Dose-Response Curves : Perform assays in GR-knockout cells to confirm target specificity .
Data Interpretation and Validation
Q. What controls are essential when assessing the compound’s anti-inflammatory effects in mixed-cell cultures?
- GR Antagonists : Use mifepristone to block receptor binding and confirm on-target effects.
- Cytokine Profiling : Measure IL-6, TNF-α, and COX-2 levels to differentiate glucocorticoid-mediated suppression from off-target mechanisms .
- Cell Viability Assays : Rule out cytotoxicity using resazurin or ATP-based assays .
Q. How can researchers validate the in vivo biodistribution of ADCs incorporating this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
